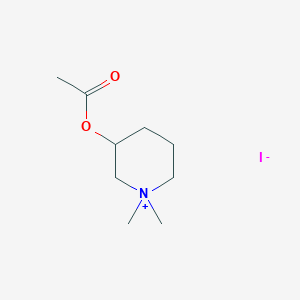
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide is a chemical compound that features a piperidine ring substituted with an acetyloxy group and a dimethyl group, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide typically involves the acetylation of 1,1-dimethylpiperidin-3-ol followed by quaternization with methyl iodide. The reaction conditions often include the use of a base such as triethylamine to facilitate the acetylation process. The quaternization step is usually carried out in an aprotic solvent like acetonitrile or acetone at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring high purity and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the acetyloxy group, yielding the parent piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in polar aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, reduced piperidine derivatives, and substituted piperidinium salts.
Scientific Research Applications
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. The piperidinium ion can interact with receptors in the nervous system, potentially affecting neurotransmission pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylpiperidin-3-ol: The parent compound without the acetyloxy group.
3-(Acetyloxy)piperidine: A similar compound with a piperidine ring but without the dimethyl substitution.
1,1-Dimethylpiperidin-1-ium chloride: A similar quaternary ammonium compound with a chloride counterion.
Uniqueness
3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide is unique due to the presence of both the acetyloxy group and the dimethyl substitution on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
37147-87-8 |
|---|---|
Molecular Formula |
C9H18INO2 |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-3-yl) acetate;iodide |
InChI |
InChI=1S/C9H18NO2.HI/c1-8(11)12-9-5-4-6-10(2,3)7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FEHRPEULSBSCTF-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1CCC[N+](C1)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)
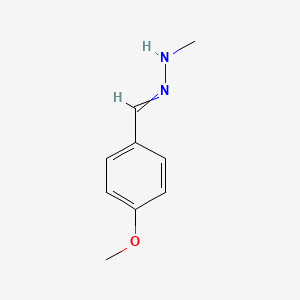

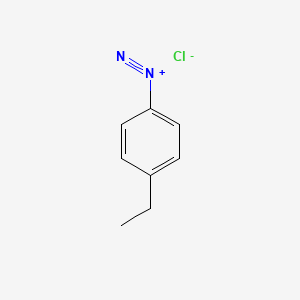

![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)
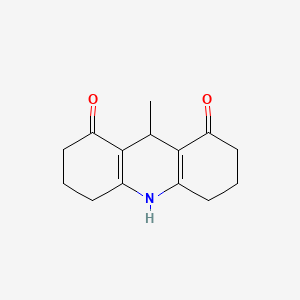
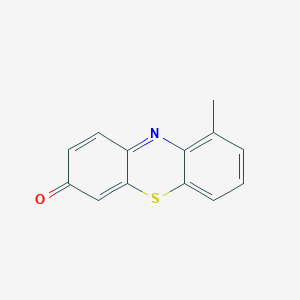
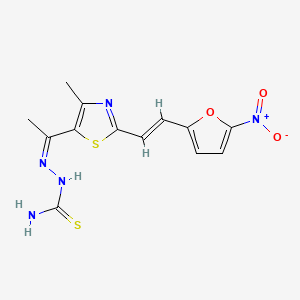

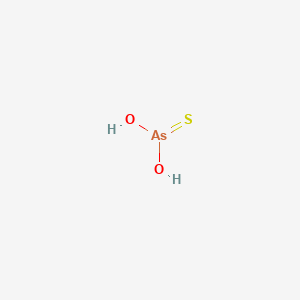
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
